3-Methyl-2-buten-1-ol-d6
Overview
Description
Prenol-d6, also known as 3-methyl-2-buten-1-ol-d6, is a deuterated form of prenol. Prenol is an unsaturated alcohol with the molecular formula C5H10O. The deuterated version, Prenol-d6, is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.
Mechanism of Action
Target of Action
Prenol-d6, also known as 3-methyl-2-butenol, is primarily used as a preservative in various applications . Its primary targets are bacteria, including formaldehyde-resistant species, mold, and yeasts . These microorganisms are detrimental to the stability and quality of products such as aqueous coatings, polymer dispersions, filler suspensions, pigment slurries, solutions, and dispersions of adhesives and thickeners, concrete additives, detergents, cleaning agents, polishes, etc .
Mode of Action
It is known that the compound interacts with its targets (bacteria, mold, and yeasts) and inhibits their growth, thereby preserving the integrity of the products it is used in .
Biochemical Pathways
Prenols are synthesized from the five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced mainly via the mevalonic acid pathway . In some bacteria and plants, isoprenoid precursors are made by the methylerythritol phosphate pathway . The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis, has been developed that centers around the synthesis and subsequent phosphorylation of isoprenoid alcohols .
Pharmacokinetics
It is known that the biosynthesis of all prenyl lipids involves the intermediary formation of one or more prenyl pyrophosphates .
Result of Action
The result of Prenol-d6’s action is the effective preservation of various products by inhibiting the growth of bacteria, mold, and yeasts . This ensures the longevity and quality of these products. In terms of biochemical reactions, the consumption of isoprenol (a type of prenol) is dominated by a unimolecular reaction to formaldehyde and isobutene .
Action Environment
The action of Prenol-d6 can be influenced by various environmental factors. For instance, the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group, such as Prenol-d6, can be affected by temperature and pressure . The pyrolysis and oxidation of Prenol-d6 have been studied at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prenol-d6 can be synthesized through the deuteration of prenol. This process involves the exchange of hydrogen atoms in prenol with deuterium atoms. One common method is the reaction of prenol with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuteration.
Industrial Production Methods
Industrial production of Prenol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Prenol-d6 undergoes several types of chemical reactions, including:
Oxidation: Prenol-d6 can be oxidized to form prenal-d6 (3-methyl-2-butenal-d6) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Prenol-d6 can be reduced to form isoprenol-d6 (3-methyl-3-buten-1-ol-d6) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Prenol-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Prenal-d6 (3-methyl-2-butenal-d6)
Reduction: Isoprenol-d6 (3-methyl-3-buten-1-ol-d6)
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives of Prenol-d6.
Scientific Research Applications
Prenol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies involving lipid metabolism and the biosynthesis of isoprenoids.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Utilized in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Isoprenol-d6: Another deuterated unsaturated alcohol with similar applications in research.
Geraniol-d6: A deuterated form of geraniol used in studies involving terpenoid biosynthesis.
Farnesol-d6: A deuterated form of farnesol used in lipid metabolism studies.
Uniqueness
Prenol-d6 is unique due to its specific structure and the presence of deuterium atoms, which make it an excellent tracer in metabolic studies. Its ability to undergo various chemical reactions and its applications in multiple fields of research highlight its versatility and importance.
Properties
IUPAC Name |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAYTHWZCLXAN-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482648 | |
Record name | Prenol-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-16-0 | |
Record name | Prenol-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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